![molecular formula C19H23N3O4S B5560242 2-(2-furoyl)-8-[(4-methylpiperazin-1-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5560242.png)
2-(2-furoyl)-8-[(4-methylpiperazin-1-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
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Description
Synthesis Analysis
The synthesis of compounds similar to 2-(2-furoyl)-8-[(4-methylpiperazin-1-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline can involve multiple steps, including heterocyclic ring formation, sulfonylation, and alkylation. A related approach involves the visible-light-promoted reaction of N-alkyl-N-methacryloyl benzamides with sulfonyl chlorides, catalyzed by fac-Ir(ppy)3, to yield heterocyclic derivatives, which can then be further modified (Liu et al., 2016).
Molecular Structure Analysis
The molecular structure of similar compounds can be elucidated using X-ray crystallography, which provides detailed insights into the arrangement of atoms within the molecule and their spatial relationships. For instance, the structure of methyl 2-{[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetate, a compound with a related core structure, was determined through X-ray analysis, shedding light on the molecular geometry and conformation (Dyachenko et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving compounds like 2-(2-furoyl)-8-[(4-methylpiperazin-1-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline may include nucleophilic substitution, cycloaddition, and reduction reactions. These reactions can lead to the formation of various derivatives with different functional groups, impacting the compound's chemical properties and reactivity.
Physical Properties Analysis
The physical properties of such compounds, including melting points, boiling points, solubility in various solvents, and crystalline structure, can be determined through standard physical chemistry techniques. These properties are crucial for understanding the compound's behavior in different environments and its suitability for various applications.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards different reagents, and stability under various conditions, are key to predicting the compound's interactions in chemical reactions and biological systems. Studies on similar compounds, such as the sulfonation of hydroxyquinolines, provide insights into their reactive sites and potential chemical transformations (Smirnov et al., 1972).
Scientific Research Applications
Inhibition of Protein Kinase C
- Isoquinoline sulfonamides, including similar compounds to the one , have been investigated for their inhibitory effects on protein kinase C. These inhibitors show potential in modulating biochemical signals affecting short-term and long-term cellular events like lymphocyte function and cellular proliferation (Juszczak & Russell, 1989).
Anticancer Applications
- Tetrahydroisoquinoline derivatives, including compounds structurally related to 2-(2-furoyl)-8-[(4-methylpiperazin-1-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline, have shown promise as anticancer agents. Their cytotoxicity against various cancer cell lines has been a subject of research, indicating potential therapeutic applications (Redda, Gangapuram & Ardley, 2010).
Antimicrobial Activities
- Compounds derived from 2-furoyl isothiocyanate, which is structurally similar to the compound , have been synthesized and tested for antimicrobial activities. These heterocyclic systems show potential in fighting various microbial infections (Hemdan, 2010).
Synthesis and Molecular Structure Studies
- The synthesis and molecular structure of compounds closely related to 2-(2-furoyl)-8-[(4-methylpiperazin-1-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline have been explored. These studies contribute to understanding the chemical properties and potential applications of such compounds in pharmaceutical research (Hashimoto et al., 2007).
Antiallergic Activities
- Research has been conducted on derivatives of quinoline-2-carboxylic acids, related to the compound , for their antiallergic activities. These studies are crucial in developing new therapeutic agents for treating allergies (Erickson et al., 1978).
properties
IUPAC Name |
furan-2-yl-[8-(4-methylpiperazin-1-yl)sulfonyl-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-20-9-11-22(12-10-20)27(24,25)18-6-2-4-15-7-8-21(14-16(15)18)19(23)17-5-3-13-26-17/h2-6,13H,7-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBFSELZNWIEGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=CC3=C2CN(CC3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Furoyl)-8-[(4-methylpiperazin-1-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline |
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